4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c1-15(2,3)9-8-20-13(22)12(9)14(23)21-10-6-4-5-7-11(10)24-16(17,18)19/h4-7,9,12H,8H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOUMJQQFJEZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethoxy group in the target compound may confer similar electron-withdrawing effects as trifluoromethyl groups in patent analogs but with distinct steric and electronic profiles .
- Spirocyclic Systems: Diazaspiro cores in analogs (e.g., Reference Example 107 derivatives) enhance conformational rigidity, which could improve binding specificity compared to the flexible pyrrolidinone scaffold .
Preparation Methods
Synthetic Routes for 4-tert-Butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide
Core Pyrrolidine Ring Formation
The 2-oxopyrrolidine core is typically constructed via cyclization or ring-contraction strategies. A common approach involves the Dieckmann cyclization of ethyl 4-tert-butyl-3-aminopentanedioate under basic conditions (e.g., NaOEt in EtOH), yielding the 2-oxopyrrolidine scaffold. Alternatively, Weinreb amide intermediates (e.g., tert-butyl 3-amino-2-oxopyrrolidine-1-carboxylate) can serve as precursors, enabling selective functionalization at the 3-position.
Carboxamide Coupling
The introduction of the 2-(trifluoromethoxy)phenyl carboxamide group is achieved through amide bond formation . Key methods include:
- Acyl chloride activation : Reacting 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride, followed by coupling with 2-(trifluoromethoxy)aniline in the presence of Na₂CO₃.
- Carbodiimide-mediated coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with the aniline derivative.
Table 1: Comparison of Carboxamide Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acyl chloride activation | SOCl₂, CH₂Cl₂, Na₂CO₃, 0–5°C | 78–85 | ≥95 |
| EDC/HOBt | DMF, rt, 12–24 h | 65–72 | ≥90 |
Optimization Strategies for Key Synthetic Steps
Enhancing Carboxylic Acid Activation
The steric bulk of the tert-butyl group necessitates prolonged reaction times (24–48 h) for complete acyl chloride formation. Adding catalytic dimethylformamide (DMF, 0.1 eq.) accelerates this step by 30%.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, CH₃CN) improve solubility but risk racemization. Non-polar solvents (CH₂Cl₂, toluene) preserve stereochemistry but require higher temperatures (40–60°C) for efficient coupling.
Table 2: Solvent Impact on Coupling Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 25 | 12 | 68 |
| CH₂Cl₂ | 40 | 18 | 82 |
| Toluene | 60 | 24 | 75 |
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Industrial-Scale Synthesis Considerations
Challenges in Synthesis
Q & A
Basic Research Questions
Q. What are the critical reaction parameters for optimizing the synthesis of 4-tert-butyl-2-oxo-N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step processes with emphasis on:
- Catalysts : Lewis acids/bases (e.g., EDC·HCl, HOBt) for amide bond formation .
- Solvents : Polar aprotic solvents (e.g., THF, methanol) to enhance reactivity and purity .
- Temperature : Controlled heating (60–80°C) to accelerate coupling reactions while avoiding decomposition .
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product with >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : 1H/13C NMR to confirm pyrrolidine ring conformation and substituent positions .
- LC-MS : High-resolution mass spectrometry to verify molecular weight and detect impurities .
- X-ray crystallography : For absolute stereochemical determination if crystalline derivatives are obtained .
Q. What biological targets are associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with:
- Enzymes : Potential inhibition of proteases or kinases due to the pyrrolidine-2-oxo scaffold .
- Receptors : Fluorinated aryl groups may modulate GPCRs or nuclear receptors; use radioligand binding assays for validation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Docking simulations : Map interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in development .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response curves : Establish EC50/IC50 values under standardized conditions (e.g., cell lines, assay buffers) .
- Orthogonal assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., tert-butyl-pyrrolidine derivatives) to identify trends .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer :
- Scaffold diversification : Modify the pyrrolidine ring (e.g., substituents at C3/C4) and aryl groups (e.g., trifluoromethoxy vs. nitro) .
- Bioisosteric replacement : Substitute the tert-butyl group with cyclopropyl or adamantyl to probe steric effects .
- Parallel synthesis : Use automated platforms to generate libraries of 10–50 derivatives for high-throughput screening .
Q. What in vivo experimental designs are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Pharmacokinetics : Administer via intravenous/oral routes in rodents, with plasma sampling over 24h to measure half-life and clearance .
- Disease models : Test efficacy in xenograft models (cancer) or induced inflammation (e.g., collagen-induced arthritis) .
- Toxicology : Assess organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
